molecular formula C17H29N3O3 B2372213 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide CAS No. 1574594-87-8

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide

Katalognummer: B2372213
CAS-Nummer: 1574594-87-8
Molekulargewicht: 323.437
InChI-Schlüssel: FAGJSQQQFHSUEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide” is a chemical compound with the molecular formula C17H21N3O3 . It has an average mass of 315.37 g/mol and a monoisotopic mass of 315.15829154 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including two carbonyl groups, a spiro ring system, and an acetamide group . The compound has a complex structure, which contributes to its unique chemical properties.


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It has 7 hydrogen bond acceptors and 2 hydrogen bond donors . The compound also has 4 freely rotating bonds . Its polar surface area is 82 Å2, and it has a molar refractivity of 110.1±0.4 cm3 .

Wissenschaftliche Forschungsanwendungen

  • Antihypertensive Activity : A study by Caroon et al. (1981) investigated the synthesis of new diazaspiro[4.5]decan-2-ones for their potential as antihypertensive agents. They identified compounds with significant activity in lowering blood pressure, indicating potential applications in hypertension treatment (Caroon et al., 1981).

  • Supramolecular Arrangements : Graus et al. (2010) described the synthesis of various diazaspiro[4.5]decane derivatives, discussing their molecular and crystal structures. This research highlights the importance of these compounds in understanding supramolecular chemistry (Graus et al., 2010).

  • Muscarinic Agonist Potential : Tsukamoto et al. (1993) synthesized spirooxazolidine-2,4-dione derivatives related to diazaspiro[4.5]decane-1,3-dione. These compounds showed affinity for muscarinic receptors, suggesting their use in developing antidementia drugs (Tsukamoto et al., 1993).

  • Synthesis Techniques : Martin‐Lopez and Bermejo (1998) discussed the synthesis of diazaspiro[4.5]decane systems, providing insight into novel methods for creating these compounds (Martin‐Lopez & Bermejo, 1998).

  • Antimycobacterial Activity : Güzel et al. (2006) investigated the synthesis of diazaspiro[4.5]decane derivatives for their in vitro antimycobacterial activity. This research suggests potential applications in developing treatments against mycobacterial infections (Güzel et al., 2006).

  • Anticonvulsant Agents : Li et al. (2015) designed and synthesized sulfonamide derivatives of diazaspiro[2.4]heptan-6-yl, showing promising anticonvulsant activities in animal models. This research contributes to the development of new anticonvulsant drugs (Li et al., 2015).

  • CCR4 Antagonists : Shukla et al. (2016) synthesized diazaspiro[4.5]decan-8-yl pyrimidin-4-amine derivatives as CCR4 antagonists. These compounds have potential applications in immunology and inflammation research (Shukla et al., 2016).

  • Antiviral Activity : Apaydın et al. (2020) designed and synthesized new spirothiazolidinone compounds with significant antiviral activity against influenza and human coronavirus, indicating their potential in antiviral drug development (Apaydın et al., 2020).

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential biological activity. Given that similar compounds have shown inhibitory activity against protein tyrosine phosphatase 1B , this compound could be studied in the context of diseases where this enzyme plays a role, such as diabetes and cancer.

Eigenschaften

IUPAC Name

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N,N-dipropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O3/c1-4-10-19(11-5-2)14(21)12-20-15(22)17(18-16(20)23)8-6-13(3)7-9-17/h13H,4-12H2,1-3H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGJSQQQFHSUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN1C(=O)C2(CCC(CC2)C)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.